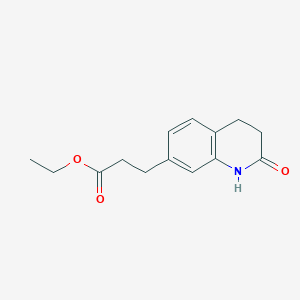

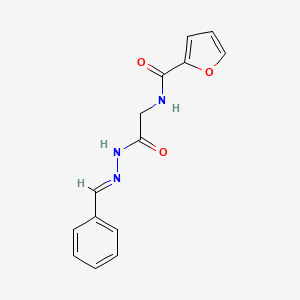

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate

説明

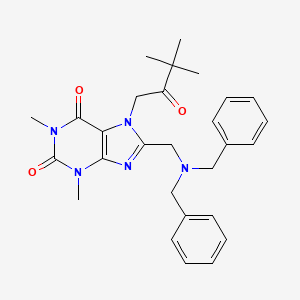

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their presence in numerous natural products and medicinal agents. The tetrahydroquinoline core is a common motif in many biologically active compounds and is often synthesized for use in drug development and chemical research.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One such method involves the cyclization of 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes, which proceeds via alkylideneaminyl radical intermediates generated by single electron transfer between 3-hydroxyphenyl and 2,4-dinitrophenyl moieties. This reaction, in the presence of Na[BH3(CN)], affords 1,2,3,4-tetrahydroquinolin-8-ols regioselectively . Another synthetic route to chiral 4-alkyl-1,2,3,4-tetrahydroquinoline is described through the organoaluminum promoted modified Beckmann rearrangement involving the oxime sulfonate of (3 R )-3-ethylindan-1-one .

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been studied using various spectroscopic techniques. For instance, FT-IR and FT-Raman spectra have been recorded and compared with theoretical results to analyze the stability of the molecule arising from hyperconjugative interactions and charge delocalization . The molecular electrostatic potential map of these compounds often reveals regions of high electron density, which can indicate possible sites for nucleophilic attack .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the Riley oxidation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with selenium dioxide can lead to unexpected products such as 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, which can be analyzed using spectral data and elemental analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are often characterized using a combination of experimental and theoretical approaches. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations can be employed to investigate the geometry, linear polarizability, first-order hyperpolarizability, natural bonding orbital (NBO), molecular electrostatic potential contours (MEP and ESP), electrophilicity, and UV–Vis spectra in various solvents . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

将来の方向性

The future directions in the research and development of Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate and similar compounds involve further exploration of their synthetic methodologies and applications in the synthesis of related heterocycles . Their interesting pharmaceutical and biological activities make them valuable in drug research and development .

作用機序

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been known to interact with the nmda receptor .

Mode of Action

Related compounds such as 4-hydroxy-2-quinolones have been found to act as selective antagonists at the glycine site of the nmda receptor . This interaction counteracts haloperidol-induced muscle rigidity in rats .

Biochemical Pathways

Related compounds have been found to inhibit the rna-dependent rna polymerase enzyme transcribed by the hepatitis c virus , indicating potential antiviral activity.

Result of Action

Related compounds have shown potential antiviral activity by inhibiting the rna-dependent rna polymerase enzyme transcribed by the hepatitis c virus .

Action Environment

It’s important to note that factors such as costs, ease of reaction, overall efficiency, time, safety, and environmental impact must be perfectly optimal for an ideal reaction .

特性

IUPAC Name |

ethyl 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)8-4-10-3-5-11-6-7-13(16)15-12(11)9-10/h3,5,9H,2,4,6-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBULKPEUITAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(CCC(=O)N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B3020898.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B3020900.png)

![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide hydrochloride](/img/structure/B3020901.png)

![Ethyl 2-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B3020903.png)

![N-(3-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3020905.png)